molecular formula C16H20N2O2 B13456051 2-Methyl-2-propanyl (3S,4R)-3-cyano-4-phenyl-1-pyrrolidinecarboxylate

2-Methyl-2-propanyl (3S,4R)-3-cyano-4-phenyl-1-pyrrolidinecarboxylate

Cat. No.: B13456051
M. Wt: 272.34 g/mol
InChI Key: GGOYCDNRCOQXSX-KGLIPLIRSA-N
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Description

rac-tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a cyano group and a phenyl group attached to a pyrrolidine ring, with a tert-butyl ester group at the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of rac-tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, such as tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, along with catalysts such as palladium or copper complexes.

    Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

rac-tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the cyano group to an amine.

    Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Scientific Research Applications

rac-tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.

    Pathways: It can modulate biochemical pathways, affecting cellular processes such as signal transduction or metabolism.

Comparison with Similar Compounds

rac-tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate can be compared with similar compounds to highlight its uniqueness:

    rac-tert-butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate: This compound has a hydroxyl group instead of a phenyl group, leading to different chemical properties and reactivity.

    rac-tert-butyl (3R,4S)-3,4-dihydroxypiperidine-1-carboxylate: This compound has two hydroxyl groups and a piperidine ring, making it structurally different and affecting its chemical behavior.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

tert-butyl (3S,4R)-3-cyano-4-phenylpyrrolidine-1-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-10-13(9-17)14(11-18)12-7-5-4-6-8-12/h4-8,13-14H,10-11H2,1-3H3/t13-,14+/m1/s1

InChI Key

GGOYCDNRCOQXSX-KGLIPLIRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CC=CC=C2)C#N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=CC=C2)C#N

Origin of Product

United States

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